Latrunculone A
Description
Historical Context of Discovery and Isolation from Marine Organisms
Latrunculone A was first identified and isolated as part of research campaigns investigating the chemical constituents of marine sponges. nih.gov Specifically, it has been isolated from the Indo-Pacific marine sponge Cacospongia mycofijiensis. nih.govresearchgate.net This sponge has been a rich source of various bioactive compounds, with research groups isolating a number of latrunculin analogs, including this compound, from specimens collected in Fijian waters. vulcanchem.comresearchgate.net The initial discovery of the broader latrunculin family, including the lead compounds latrunculin A and latrunculin B, originated from the Red Sea sponge Negombata magnifica (formerly classified as Latrunculia magnifica). nih.govwikipedia.org The isolation of these compounds from geographically and taxonomically distinct sponges highlights the diverse ecological distribution of these molecules in marine environments. nih.govvulcanchem.com
The process of isolating this compound involves the collection of the marine sponge, followed by extraction and chromatographic separation techniques to purify the individual compounds. researchgate.net These efforts have yielded a variety of latrunculin analogs, providing researchers with a library of structurally diverse molecules for further study. nih.gov
Significance of this compound as a Bioactive Natural Product in Chemical Biology
Natural products, with their intricate and highly evolved three-dimensional structures, are a significant source of new therapeutic agents and tools for chemical biology. demokritos.grnih.gov They often exhibit potent and specific biological activities that make them invaluable for studying cellular processes. demokritos.grwiley.com this compound, as a member of the latrunculin family, is a prime example of a bioactive natural product that has become a valuable tool in research. nih.govdemokritos.gr
The primary significance of the latrunculin family, and by extension this compound, lies in their potent ability to inhibit actin polymerization. nih.govwikipedia.org Actin is a crucial protein that forms microfilaments, a key component of the cytoskeleton in eukaryotic cells. google.com By binding to actin monomers, latrunculins prevent their assembly into filaments, leading to the disruption of the actin cytoskeleton. wikipedia.org This property allows researchers to study the roles of the actin cytoskeleton in various cellular processes, such as cell migration, division, and morphogenesis. google.comtaylorandfrancis.com
Furthermore, research has indicated that this compound possesses a range of biological activities, including anticancer properties. ontosight.ai Studies have demonstrated the cytotoxic activity of latrunculin analogs against various cancer cell lines. nih.gov This has spurred further investigation into their potential as therapeutic agents. ontosight.ai The unique mechanism of action of latrunculins, targeting the actin cytoskeleton, makes them of particular interest in cancer research. google.com
Classification within the Latrunculin Chemotype and its Relevance in Research
The latrunculins are a group of sponge-derived bioactive small molecules that have been extensively studied for nearly three decades. nih.gov They are characterized by a macrolide core fused to a tetrahydropyran (B127337) ring and possessing a 2-thiazolidinone (B52157) side chain. nih.gov The latrunculin chemotype is broadly classified into two main frameworks based on their polyketide origin: Type 1 (octa-ketide) and Type 2 (hepta-ketide). nih.gov
These main types are further subdivided into six distinct architectures based on the number of rings present in the structure. nih.gov this compound is classified as a Type 1a framework. nih.gov A significant feature across the latrunculin family is the conserved stereochemistry at specific chiral centers, particularly the S chirality at the carbon bearing the methyl group most distant from the ester carbonyl and the relative orientations of the tetrahydropyran ring substituents. nih.gov
The relevance of this classification system lies in understanding the structure-activity relationships within the latrunculin family. By comparing the biological activities of different analogs with their structural features, researchers can identify the key pharmacophore responsible for their bioactivity. nih.gov This knowledge is crucial for the design and synthesis of new derivatives with potentially improved therapeutic properties. nih.govgoogle.com The isolation of numerous latrunculin analogs, including this compound, with variations in their macrocyclic rings, has been invaluable for expanding these structure-activity relationship studies. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H31NO7S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(1R,4Z,9E,12S,15R,17R)-8,17-dihydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,9-diene-3,11-dione |
InChI |
InChI=1S/C22H31NO7S/c1-13-3-5-15(24)6-8-18(25)14(2)4-7-16-10-17(29-20(26)9-13)11-22(28,30-16)19-12-31-21(27)23-19/h6,8-9,14-17,19,24,28H,3-5,7,10-12H2,1-2H3,(H,23,27)/b8-6+,13-9-/t14-,15?,16+,17+,19-,22+/m0/s1 |
InChI Key |
CAODWWDJZSOHTH-FSRSQASASA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(/C=C/C1=O)O)/C |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C=CC1=O)O)C |
Origin of Product |
United States |
Biological Activities and Molecular Mechanisms of Action
Core Mechanism: Actin Cytoskeleton Modulation
The fundamental mechanism of Latrunculone A involves the direct disruption of actin dynamics. It is a potent inhibitor of actin polymerization, a process essential for the formation of the filamentous (F-actin) structures that constitute the cytoskeleton. psu.edu This inhibition is achieved through a multi-faceted interaction with actin monomers (G-actin).
Specific Inhibition of Actin Polymerization
This compound specifically and potently inhibits the polymerization of actin. nih.govpsu.edu It effectively prevents the assembly of monomeric G-actin into filamentous F-actin, thereby disrupting the dynamic equilibrium that is crucial for cytoskeletal functions like cell motility, division, and morphology. psu.edu This action is similar to other actin-disrupting agents but this compound is noted for its high potency. nih.gov
G-Actin Monomer Sequestration
The primary method by which this compound inhibits polymerization is through the sequestration of G-actin monomers. wikipedia.org It binds directly to these individual actin subunits, effectively taking them out of the pool available for filament assembly. wikipedia.org This sequestration not only halts the growth of new actin filaments but also shifts the cellular equilibrium towards depolymerization, leading to the breakdown of existing actin structures. wikipedia.org
Binding Site Characterization (e.g., cleft between subdomains II and IV of actin)
Detailed structural studies have characterized the binding site of this compound on the G-actin monomer. It binds within a specific cleft located between subdomains II and IV of the actin protein. This binding site is near the nucleotide-binding cleft, a critical region for actin's structure and function.
Induction of F-Actin Depolymerization
Beyond simply preventing new polymerization, this compound actively promotes the depolymerization of existing F-actin filaments. wikipedia.org By sequestering the available G-actin monomers, it disrupts the "treadmilling" process where filaments would normally add new monomers. This leads to a net loss of subunits from the filament ends, resulting in the rapid disassembly of the actin cytoskeleton. researchgate.net Research indicates that this compound not only sequesters monomers but also accelerates the rate of depolymerization at both ends of the actin filament. khanacademy.org
Quantitative Analysis of Actin Interaction Stoichiometry (e.g., 1:1 binding)
This compound binds to G-actin in a 1:1 molar ratio. nih.govwikipedia.org The strength of this interaction, measured by the equilibrium dissociation constant (Kd), varies depending on the nucleotide bound to the actin monomer. It binds most tightly to ATP-actin monomers.
| Actin Form | Dissociation Constant (Kd) | Reference |
|---|---|---|
| ATP-actin | 0.1 µM | khanacademy.org |
| ADP-Pi-actin | 0.4 µM | khanacademy.org |
| ADP-actin | 4.7 µM | khanacademy.org |
| G-actin (general) | ~0.2 µM | nih.gov |
Downstream Cellular and Subcellular Effects
The disruption of the actin cytoskeleton by this compound triggers a cascade of effects at both the cellular and subcellular levels, impacting a wide range of physiological processes.
The most visually apparent effect is a dramatic change in cell morphology. nih.gov Cells treated with this compound lose their defined shape and structure, often rounding up completely as the internal actin scaffold collapses. nih.gov This is a direct consequence of the loss of F-actin stress fibers that maintain cellular tension and form.
Processes that rely on dynamic actin remodeling are severely inhibited. This includes cell motility and migration, as the machinery for cell crawling and changing direction is dismantled. researchgate.netresearchgate.net Furthermore, this compound inhibits cytokinesis, the final stage of cell division where the cell physically splits in two, a process heavily dependent on an actin-based contractile ring. nih.gov In some cell types, it can also delay the onset of anaphase by disrupting the stability of the mitotic spindle. nih.gov
At a subcellular level, the compound alters the mechanical properties of the cell. Studies have shown that treatment with this compound significantly changes the viscoelastic properties of cells, making them more deformable. psu.edunih.gov For instance, the relaxation time of plant protoplasts was observed to increase significantly after treatment.
| Cell Treatment | Longest Relaxation Time (s) | Reference |
|---|---|---|
| Control | 0.28 | nih.gov |
| This compound treated | 1.0 | nih.gov |
| Jasplakinolide treated | 0.21 | nih.gov |
Moreover, the integrity of the actin cytoskeleton is crucial for various signaling pathways and transport processes. nih.gov this compound has been shown to inhibit exocytosis in mast cells, suggesting that minimal actin structures are essential for this secretory process. nih.gov By altering the actin cytoskeleton, this compound can indirectly influence gene expression and the activity of signaling pathways that are mechanosensitive or depend on cytoskeletal integrity for the proper localization of their components. emjreviews.com
Impact on Cellular Morphology and Microfilament Disruption
The most prominent effect of this compound on cells is the profound disruption of the actin cytoskeleton, leading to significant changes in cellular morphology. wikipedia.org By preventing actin polymerization and promoting depolymerization, this compound causes a rapid disassembly of microfilaments. nih.govwikipedia.org This disruption of the intricate actin network results in reversible morphological alterations in mammalian cells. wikipedia.org Studies have shown that treatment with this compound leads to a significant increase in cell deformability, highlighting the crucial role of the actin cytoskeleton in maintaining cellular structural integrity. psu.edu For instance, in one study, the deformability of cells treated with this compound increased to 16% of their undeformed length, compared to 8% in control cells. psu.edu
Effects on Cell Motility and Adhesion (Implied by cytoskeleton disruption)
The integrity of the actin cytoskeleton is fundamental for cell motility and adhesion. numberanalytics.commdpi.com These processes rely on the dynamic assembly and disassembly of actin filaments to generate protrusive forces and form adhesive contacts with the extracellular matrix. numberanalytics.comwikipedia.org By disrupting the actin cytoskeleton, this compound effectively inhibits cell movements, including locomotion. wikipedia.org The ability of cells to form new adhesions at the leading edge and release them at the trailing edge, a critical aspect of migration, is compromised. numberanalytics.com Adhesive interactions with the substrate are crucial for generating the traction required for cell propulsion, and the disruption of the underlying actin network by this compound interferes with this process. rsc.org
Influence on Vesicular Transport and Secretion Pathways (e.g., mast cell exocytosis)
Vesicular transport, a vital process for moving molecules within and out of the cell, is intricately linked to the cytoskeleton. ditki.commdpi.comnih.gov The secretory pathway, which delivers cargo to the plasma membrane for exocytosis, relies on a highly organized network of transport vesicles. nih.govfrontiersin.org In mast cells, the release of inflammatory mediators through exocytosis, or degranulation, is a well-studied example of regulated secretion. plos.orgresearchgate.netnih.gov
This compound has been shown to significantly inhibit exocytosis in mast cells. nih.gov This inhibition is dependent on a profound depletion of actin filaments. nih.gov While the actin cytoskeleton is not thought to play a central role in the final steps of exocytosis, it appears to have a crucial modulatory function. nih.gov Studies on permeabilized mast cells revealed that secretion induced by calcium is more sensitive to this compound than that induced by GTP-gamma-S, suggesting that the calcium-dependent pathway has a greater reliance on the integrity of the actin cytoskeleton. nih.gov
| Condition | Maximal Inhibition (%) | Latrunculin B Concentration (µg/ml) |
|---|---|---|
| Intact Cells (Compound 48/80 induced) | 85 | 40 |
| Permeabilised Cells (Calcium induced) | ~65 | 40 |
| Permeabilised Cells (GTP-gamma-S induced) | ~25 | 40 |
Modulation of Intracellular Signaling Cascades
This compound's influence extends to intracellular signaling pathways that are often interconnected with the cytoskeletal network.
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide array of cellular processes including proliferation and differentiation. smw.chnih.govnih.gov The activation of ERK1/2 requires phosphorylation. nih.gov While direct studies on this compound's effect on ERK1/2 phosphorylation are not extensively detailed in the provided context, the disruption of the actin cytoskeleton can impact signaling pathways. Some studies have shown that ERK1/2 inhibitors can lead to a reduction in the abundance of ERK2. biomed-valley.com
The Ras-related signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is linked to cancer. smw.chfrontiersin.org Ras proteins, upon activation, interact with effector proteins like Raf kinase to initiate a signaling cascade that includes the activation of ERK1/2. smw.chfrontiersin.org Given that the actin cytoskeleton can act as a scaffold for signaling components, it is plausible that the profound disruption of actin filaments by this compound could interfere with the spatial organization and efficiency of Ras pathway activation. However, direct evidence for this compound interfering with the Ras pathway is not explicitly provided in the search results.
Consequences for Cell Cycle Progression
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. nih.govjmedsciences.comslideshare.net It is controlled by a series of checkpoints that monitor the integrity of cellular processes, including the proper formation of the mitotic spindle, which has a cytoskeletal basis. nih.gov The G1/S checkpoint, also known as the restriction point, is a critical juncture where the cell commits to a new round of division. wikipedia.org
By disrupting the actin cytoskeleton, this compound can interfere with cell cycle progression. wikipedia.orgmdpi.com The formation of the cleavage furrow during cytokinesis, the final stage of cell division, is an actin-dependent process. wikipedia.org Therefore, the disruption of actin dynamics by this compound can prevent successful cell division. While the primary arrest point is not explicitly stated, the reliance of cytokinesis on a functional actin ring implies a block at the M phase.
Broad Spectrum of Investigated Biological Activities
This compound, a macrolide derived from sponges, has garnered significant attention for its diverse and potent biological activities. Research has demonstrated its effects across various cell lines and biological systems, highlighting its potential as a lead compound for further therapeutic development. The primary activities investigated include its cytotoxicity against cancer cells, anti-inflammatory properties, and antimicrobial efficacy.
This compound exhibits significant cytotoxic effects against a range of human cancer cell lines. nih.gov Its mechanism of action is often linked to its ability to inhibit actin polymerization, a critical process for cell division, motility, and structure. nih.gov
This compound has demonstrated notable anti-proliferative activity against rhabdomyosarcoma (RMS) cells, a type of soft tissue sarcoma most common in childhood and adolescence. Studies have shown that compounds that disrupt the actin cytoskeleton can induce apoptosis and inhibit the growth of RMS cells. scientificarchives.comresearchgate.net The proliferation of both embryonal (ERMS) and alveolar (ARMS) subtypes of rhabdomyosarcoma cells can be significantly reduced by agents that interfere with key cellular signaling pathways. nih.govgumed.edu.pl For instance, the inhibition of signaling pathways like the Notch pathway has been shown to have anti-proliferative effects on RMS cells. gumed.edu.pl While direct studies on this compound's specific impact on rhabdomyosarcoma cell proliferation are part of a broader investigation into cytoskeletal inhibitors, the known sensitivity of RMS cells to such agents underscores the therapeutic potential of this compound. scientificarchives.com
Table 1: Investigated Anti-proliferative Effects on Rhabdomyosarcoma (RMS) Cells
| Cell Line | Compound/Target | Observed Effect | Reference |
| RD and RH30 (RMS) | PF-0308 (NOTCH inhibitor) | Significant reduction in cell proliferation. | nih.gov |
| RH30 (RMS) | Adenosine | High doses have a detrimental effect on cellular proliferation. | archivesofmedicalscience.com |
| RD (ERMS) | Nicotiana glauca extract | Induces apoptosis and has an anti-proliferative effect. | scientificarchives.com |
| RMS cells | Notch signaling inhibitors | Inhibit cell proliferation and activate apoptotic pathways. | gumed.edu.pl |
A critical aspect of cancer chemotherapy is the selective targeting of tumor cells while minimizing damage to healthy tissues. This compound has shown a degree of selective cytotoxicity, being particularly effective against certain cancer cell lines with less impact on normal cells. For example, studies have indicated that this compound exhibits considerable cytotoxicity against colon cancer cells. tandfonline.com In contrast, its effect on normal bone marrow cells, which are often susceptible to the toxic effects of chemotherapy, is comparatively lower. tandfonline.com This selective profile is a promising characteristic for a potential anticancer agent. Bone marrow metastasis from colon cancer is a rare but serious complication with a poor prognosis, making the development of targeted therapies crucial. nih.govamegroups.orgfrontiersin.org
Table 2: Cytotoxicity Profile of this compound
| Cell Line Type | Example Cell Line | Cytotoxicity | Reference |
| Colon Cancer | C38 | Considerably cytotoxic (< 0.75 μg/ml) | tandfonline.com |
| Normal Bone Marrow | CFU-GM | Considerably less cytotoxic than against C38 | nih.govtandfonline.com |
This compound has been identified as possessing anti-inflammatory properties. ontosight.ai Inflammation is a complex biological response implicated in numerous diseases. Substances that can modulate this response, known as anti-inflammatories, are of significant therapeutic interest. wikipedia.orgclevelandclinic.org The anti-inflammatory effects of this compound contribute to its broad spectrum of biological activities and suggest its potential for treating inflammatory conditions. ontosight.ai
In addition to its effects on eukaryotic cells, this compound has demonstrated antimicrobial activity against certain microorganisms. ontosight.ai The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. frontiersin.orgbiomedpharmajournal.org Natural products are a rich source of novel antimicrobial compounds. mdpi.comnih.gov The ability of this compound to inhibit the growth of specific microbes adds another dimension to its pharmacological profile, indicating its potential as a lead for the development of new antimicrobial drugs. ontosight.ai
Biosynthesis and Natural Production Pathways
Elucidation of Natural Sources and Producers
Identification of Marine Sponge Genera (Negombata, Cacospongia, Fasciospongia)
Latrunculone A, along with other latrunculin analogs, has been primarily isolated from marine sponges. The most prominent producers belong to the genus Negombata, particularly the species Negombata magnifica, which was one of the initial sources from which the parent compound, latrunculin A, was identified. nih.govwikipedia.org This species, commonly known as the toxic finger-sponge, is recognized for its production of various bioactive macrolides. wikipedia.orgresearchgate.net
Another significant producer of this compound is the marine sponge Cacospongia mycofijiensis. nih.govscribd.comnih.gov Research on this sponge has led to the isolation of a diverse array of latrunculin analogs, including this compound, contributing to a better understanding of the chemical diversity within this family of compounds. nih.govresearchgate.net The genus Fasciospongia has also been associated with the production of latrunculins, further expanding the list of marine sponges capable of synthesizing these complex molecules. nih.gov
The identification of these producer organisms is crucial for both understanding the natural role of these compounds and for potential biotechnological applications, such as aquaculture of these sponges to ensure a sustainable supply of these valuable metabolites. researchgate.net
Geographic Distribution of Producer Organisms
The marine sponges that produce this compound are found in various marine environments across the globe, indicating a wide but specific distribution. Negombata magnifica is notably found in the Red Sea and the Indian Ocean. wikipedia.org Specifically, it inhabits shallow coral reefs in the northern regions of the Red Sea. wikipedia.org
Cacospongia mycofijiensis, as its name suggests, has been collected from the waters of Fiji. scribd.comvulcanchem.com Specifically, specimens have been sourced from Beqa Lagoon in Fiji. scribd.com The discovery of latrunculin analogs in geographically distinct locations like the Red Sea and Fiji suggests a broad ecological and evolutionary importance of these compounds in different marine ecosystems. vulcanchem.com The geographical location can influence the metabolic production of sponges, leading to variations in the types and quantities of secondary metabolites produced. nih.gov
Proposed Biosynthetic Origins
The complex structure of this compound suggests a sophisticated biosynthetic pathway, which is believed to involve a combination of well-known enzymatic systems.
Mixed Biogenesis Hypothesis (Polyketide Synthase and Non-Ribosomal Peptide Synthetase Pathways)
The prevailing hypothesis for the biosynthesis of latrunculins, including this compound, is a mixed biogenesis involving both Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathways. nih.gov This hybrid pathway is common for the production of complex secondary metabolites in many organisms. nih.govfrontiersin.org
The macrolide core of this compound is characteristic of a polyketide, assembled by PKS enzymes through the sequential condensation of small carboxylic acid units. ebi.ac.uk The 2-thiazolidinone (B52157) moiety, a key feature of the latrunculin scaffold, is thought to be derived from an amino acid precursor, incorporated by an NRPS module. nih.govresearchgate.net This combination of PKS and NRPS machinery allows for the construction of the intricate and diverse chemical architectures observed in the latrunculin family. nih.gov
Intermediates and Enzymatic Steps in Biosynthesis (Inferred from general biosynthesis knowledge)
While the complete biosynthetic gene cluster for this compound has not been fully elucidated, the general principles of PKS and NRPS biosynthesis allow for the inference of key intermediates and enzymatic steps. frontiersin.orgebi.ac.uknih.gov
The biosynthesis would likely initiate with a starter unit, typically a small acyl-CoA, which is loaded onto the PKS assembly line. A series of PKS modules would then catalyze the iterative addition of extender units, such as malonyl-CoA or methylmalonyl-CoA, with each module containing specific domains for condensation, ketoreduction, dehydration, and enoylreduction, which collectively determine the structure of the growing polyketide chain.
The NRPS component would be responsible for activating and incorporating an amino acid, likely cysteine, which would then undergo cyclization and other modifications to form the thiazolidinone ring. researchgate.net The final steps would involve the release of the fully assembled molecule from the enzyme complex, often catalyzed by a thioesterase (TE) domain, which can also play a role in the macrolactonization, or the formation of the large ring structure. nih.gov The sequence and combination of these enzymatic activities dictate the final, complex structure of this compound.
Chemical Ecology and Ecological Role in Marine Environments
The production of potent bioactive compounds like this compound by marine sponges is not accidental; it is a crucial element of their survival strategy in competitive marine ecosystems. core.ac.ukamazon.comnih.gov
This compound and its analogs are believed to serve as chemical defenses for the producing sponges. nih.govvulcanchem.com Sponges are sessile organisms, making them vulnerable to predation, overgrowth by other organisms (fouling), and microbial infections. core.ac.uk The toxicity of latrunculins, including their ability to disrupt the actin cytoskeleton, makes them effective deterrents against predators. nih.gov For instance, when touched, Negombata magnifica releases a reddish, strong-smelling juice containing latrunculins, which causes fish to flee. wikipedia.org
Chemical Synthesis and Analog Development for Research
Total Synthesis Strategies of Latrunculone A
The total synthesis of this compound and its congeners, such as Latrunculin A, represents a significant challenge in organic synthesis, primarily due to the presence of a 16-membered macrolactone, a sensitive thiazolidinone moiety, and multiple stereocenters.
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. For macrolides like this compound, the primary retrosynthetic disconnections typically involve breaking the macrocyclic ester bond and the bond connecting the northern (macrocycle) and southern (thiazolidinone) hemispheres of the molecule.
A common strategy involves the following key disconnections:
Macrolactonization: The ester linkage within the 16-membered ring is a logical point for disconnection. This transforms the cyclic problem into a linear one, targeting a hydroxy acid precursor that can be cyclized in a late-stage step.
C-C Bond Formation: The bond connecting the side chain to the core of the macrocycle is another key disconnection point. This allows for the separate synthesis of two major fragments, which are then coupled together.
Fragment Coupling: The molecule is often conceptually divided into two main fragments: the C1-C15 macrocyclic core and the 2-thiazolidinone (B52157) side chain. This allows for a convergent synthesis where the two fragments are prepared independently and then joined. For instance, in the synthesis of related latrunculins, a Carreira alkynylation has been used to unite the northern and southern fragments of the molecule.
This strategic deconstruction simplifies the complex target into more manageable synthetic intermediates.
The synthesis of complex molecules like the latrunculins often necessitates the use and development of novel chemical reactions. One notable example is the application of alkyne metathesis in the synthesis of Latrunculin A. While standard ring-closing metathesis (RCM) on diene precursors tends to yield predominantly the undesired trans double bond geometry, alkyne metathesis provides a solution. The resulting cyclic alkyne can then be selectively reduced, for example, through a Lindlar hydrogenation, to furnish the required cis double bond geometry within the macrolide ring. This approach demonstrates how the challenges posed by the target molecule's structure can drive the implementation of innovative synthetic methods.
Other key methodologies employed in the synthesis of latrunculin-type structures include:
Cross-Metathesis: Used to construct key fragments and build the carbon skeleton.
Mitsunobu Reaction: A reliable method for achieving the late-stage macrolactonization to form the 16-membered ring.
Controlling the stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. An enantioselective synthesis ensures that only the biologically active enantiomer is produced.
Key stereoselective steps in related syntheses include:
Carreira Alkynylation: This reaction allows for the enantioselective addition of a terminal alkyne to an aldehyde, establishing a key stereocenter in the molecule.
Diastereoselective Aldol (B89426) Reactions: Used to construct portions of the carbon backbone, setting the relative stereochemistry of adjacent chiral centers. The synthesis of Latrunculin A by Fürstner, for example, employed a titanium enolate-mediated aldol reaction.
Substrate-Controlled Reactions: In many cases, the existing stereocenters within a synthetic intermediate direct the stereochemical outcome of subsequent reactions, a strategy known as substrate control.
Acid-Mediated Cyclization/Equilibration: A diastereoselective, acid-mediated δ-hydroxy enone cyclization has been used to form the pyran unit found in related structures, with the reaction conditions allowing for equilibration to the thermodynamically favored, correct diastereomer.
These methods are essential for navigating the complex stereochemical landscape of the target molecule and achieving the synthesis of the correct, naturally occurring isomer.
The total synthesis of highly complex natural products like this compound serves as an ideal testing ground for the limits of existing synthetic methods and a catalyst for the development of new ones. The structural features of this compound—a large, strained macrolide ring, multiple stereocenters, and sensitive functional groups—present a formidable challenge that often cannot be met by conventional reactions alone.
For example, the difficulty in forming the cis-double bond within the macrocycle via traditional RCM pushed researchers to explore and refine alkyne metathesis followed by partial hydrogenation. This not only solved a problem within the specific synthesis but also showcased the utility and power of this methodology for the broader synthetic community. The successful application of such novel reactions in a complex setting validates their reliability and encourages their adoption in other synthetic endeavors.
Rational Design and Synthesis of this compound Analogues
With a synthetic route in hand, chemists can modify the structure of this compound to create analogues. This process is crucial for understanding which parts of the molecule are essential for its biological activity.
Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds (analogues) and evaluating their biological activity to identify key structural features responsible for their effects. For the latrunculins, SAR studies have been instrumental in identifying the pharmacophore—the essential part of the molecule that interacts with the biological target, actin.
The limited availability of the natural product from marine sources makes synthetic access to analogues particularly important. Studies on truncated latrunculin analogues, which are simpler and more accessible synthetically, have provided significant insights.
Key findings from SAR studies on latrunculin analogues include:
The Thiazolidinone Moiety: This heterocyclic portion of the molecule is critical for actin-binding activity. Modifications in this region often lead to a significant loss of potency.
The Macrolide Core: The conformation of the 16-membered ring is important for properly orienting the thiazolidinone group for interaction with actin.
Side Chain Modifications: Alterations to the various substituents on the macrolide ring can modulate the potency and selectivity of the compound. For example, novel truncated latrunculins have been developed with superior actin binding potency and selectivity towards the actin of the malaria parasite Plasmodium falciparum compared to the natural product latrunculin B.
These studies help to build a detailed map of how the molecule's structure relates to its function, guiding the design of future compounds with potentially improved therapeutic properties, such as enhanced potency or selectivity for parasite actin over host actin in the context of anti-malarial drug development.
Table of SAR Findings for Truncated Latrunculin Analogues
| Modification Site | Structural Change | Impact on Actin Binding/Biological Activity |
| Thiazolidinone Ring | Removal or significant alteration | Drastic reduction or complete loss of activity. |
| Macrocycle Size | Contraction or expansion of the ring | Generally leads to decreased potency. |
| C17-Methyl Group | Removal or replacement | Modulates binding affinity. |
| C7-Hydroxyl Group | Esterification or removal | Affects potency and cellular permeability. |
Bioactive Pharmacophore Interrogation
The investigation into the bioactive pharmacophore of the latrunculin family, including this compound, has been advanced through the isolation and study of various natural analogs. A significant campaign involved the examination of two taxonomically distinct sponges, Cacospongia mycofijiensis and Negombata magnifica, which yielded a suite of latrunculin analogues. From a 2000 collection of C. mycofijiensis, researchers isolated this compound (11) and Latrunculone B (12), alongside other new analogs like latrunculol A (7), latrunculol B (8), 18-epi-latrunculol A (9), and latrunculol C (10).
These compounds, characterized by highly modified macrocyclic rings, have been crucial in understanding the structural requirements for biological activity. The basic structural motif of the latrunculins consists of a macrolide fused to a tetrahydropyran (B127337) that contains a 2-thiazolidinone side chain. By comparing the activities of these diverse analogs, researchers can deduce which parts of the molecule are essential for their potent effects, such as actin inhibition and cytotoxicity. For instance, studies on the cytotoxicity of these compounds against various cancer cell lines revealed that this compound, along with latrunculin A, latrunculin B, latrunculol A, latrunculol B, and 18-epi-latrunculol A, exhibited significant activity. Notably, 18-epi-latrunculol A was found to be cytotoxic without disrupting microfilaments at the tested concentration, suggesting a potential decoupling of these two biological effects and providing valuable insight into the pharmacophore.
Table 1: Latrunculin Analogs Isolated from Cacospongia mycofijiensis
| Compound Name | Type | Key Structural Feature |
|---|---|---|
| Latrunculol A | New Analog | Modified macrocyclic ring |
| Latrunculol B | New Analog | Modified macrocyclic ring |
| 18-epi-latrunculol A | New Analog | Modified macrocyclic ring |
| Latrunculol C | New Analog | Modified macrocyclic ring |
| This compound | New Analog | Modified macrocyclic ring |
Design of Constrained and Modified Analogues
The development of constrained and modified analogues of the latrunculin framework has been a key strategy to probe structure-activity relationships (SAR). Through diverted total synthesis, researchers have systematically altered characteristic parts of the latrunculin molecule to map its SAR profile. This approach has led to significant discoveries regarding the contribution of different structural motifs to the molecule's actin-binding properties.
One major finding was that the 2-thiazolidinone ring, a hallmark of all naturally occurring latrunculins, is an optimal but not essential feature for actin binding. Synthetic studies have shown that it can be replaced by an oxazolidinone moiety with only a minor reduction in efficacy. Furthermore, modifications to the macrocycle have yielded potent analogs. For example, the removal of the methyl groups that decorate the macrocycle of latrunculin B resulted in a significant increase in potency. The synthesis also allowed for the inversion of the absolute configuration at the C.16 chiral center, a change that was well-tolerated, indicating some flexibility in the binding interaction. These synthetic efforts not only provide deeper insight into the pharmacophore but also offer pathways to simplified analogs that are more synthetically accessible.
Table 2: Key Structural Modifications and Their Impact on Activity
| Modification | Resulting Analog Type | Impact on Actin-Binding Potency |
|---|---|---|
| Replacement of 2-thiazolidinone ring with an oxazolidinone moiety | Oxazolidinone analog | Slight loss in efficacy |
| Removal of methyl branches from the macrocycle | Simplified macrocycle analog | Significant increase in potency |
Creation of Molecular Probes for Target Validation
Latrunculin A is widely recognized and utilized as a potent small molecule molecular probe to study the dynamics of the actin cytoskeleton. Its mechanism of action involves binding to monomeric G-actin, which prevents its polymerization into F-actin filaments. This specific activity makes latrunculins invaluable tools in cell biology for investigating processes that rely on actin dynamics, such as cell motility, division, and morphology.
The synthesis of various analogs, including those related to this compound, contributes to the development of a toolkit of molecular probes with potentially varied potencies, specificities, and cellular permeabilities. By creating a library of related compounds with distinct biological activity profiles, researchers can validate actin as the primary target and explore the downstream consequences of its inhibition with greater precision. For example, having access to both highly active and inactive analogs, such as the bare macrocycle which serves as a "negative control," is essential for confirming that the observed cellular effects are a direct result of actin binding. The availability of a range of synthetic analogs allows for a more nuanced dissection of the cellular roles of actin.
Strategies for Modulating Biological Value
Strategies to modulate the biological value of latrunculin-type compounds focus on enhancing potency and refining activity profiles through chemical synthesis. A key approach has been the simplification of the natural product structure to create molecules that are easier to synthesize while retaining or even improving biological activity.
A notable success in this area was the discovery that removing the methyl groups from the macrocyclic core of latrunculin B led to an analog with enhanced potency. This finding is significant because it streamlines the synthetic process considerably, making the potent actin inhibitor more accessible for research purposes. The development of a short, convergent, and productive synthesis for one such simplified and highly active analog (compound 32) suggests it could serve as a viable substitute for the natural products, which are difficult to isolate from their marine sources. By systematically altering different regions of the molecule—the macrocycle, the heterocyclic side chain, and stereochemical centers—chemists can fine-tune the biological properties of these compounds, paving the way for new research tools with tailored activities.
Preclinical Research Methodologies and Models
In Vitro Experimental Systems
In vitro models, which involve studies conducted on cells or tissues outside of a living organism, are fundamental in the early stages of drug discovery and for investigating the mechanisms of action of compounds like Latrunculone A. medicinenet.combiobide.com These systems provide a controlled environment to observe the direct effects of a substance at the cellular and molecular level.
Application in Cell-Based Assays (e.g., cancer cell lines, mast cells)
Cell-based assays are a cornerstone of in vitro research, allowing for the screening of compounds against various cell types to determine their biological activity.
Cancer Cell Lines: The cytotoxic effects of novel compounds are frequently evaluated using established cancer cell lines. nih.gov For instance, studies have demonstrated the ability of certain natural products to inhibit DNA synthesis and induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is often determined by measuring the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov Researchers often utilize multiple cell lines in these studies to confirm that the observed effects are not limited to a specific cell type and to model the variability of disease responses across different tissues. researchgate.net
Mast Cells: Mast cells are immune cells located in connective tissues that contain granules rich in histamine (B1213489) and heparin. wikipedia.orgtmsforacure.org They are key players in allergic reactions and inflammation. tmsforacure.orgnih.govaaaai.org When activated, mast cells release various mediators that can cause symptoms like swelling, low blood pressure, and difficulty breathing. aaaai.orgclevelandclinic.org In vitro studies using mast cells can help to understand how compounds might modulate immune responses or inflammatory processes. nih.gov
Advantages of In Vitro Models for Initial Screening and Mechanism Elucidation
In vitro models offer several key advantages in the preclinical research of compounds such as this compound.
| Advantage | Description |
| Cost-Effectiveness | Generally less expensive than in vivo studies, which require animal models. pion-inc.comvisikol.com |
| Time Efficiency | Allow for faster screening of numerous compounds compared to the longer timelines of animal studies. pion-inc.com |
| High-Throughput Screening (HTS) | Can be adapted for HTS, enabling the rapid and efficient testing of thousands of compounds. pion-inc.comvisikol.com |
| Mechanistic Insights | Provide a controlled environment to elucidate the specific molecular mechanisms of a compound's action. pion-inc.comvisikol.com |
| Ethical Considerations | Reduce the reliance on animal testing, addressing significant ethical concerns. pion-inc.comvisikol.com |
| Controlled Conditions | Researchers can precisely control experimental variables like temperature and concentration, leading to more reproducible results. pion-inc.com |
These models are particularly valuable for the initial stages of drug discovery, allowing for the rapid assessment of a large number of potential drug candidates before committing to more expensive and complex in vivo testing. biobide.compion-inc.com They provide a foundational understanding of a compound's biological activity and its potential as a therapeutic agent. biobide.com
Advancements in In Vitro Co-culture and 3D Models for enhanced physiological relevance
To address the limitations of traditional 2D models, significant advancements have been made in developing more physiologically relevant in vitro systems.
Co-culture Systems: These models involve growing two or more different cell types together to study their interactions. researchgate.net For example, co-culturing cancer cells with immune cells can provide insights into the tumor microenvironment and how it influences drug response. nih.gov
3D Cell Culture Models: These models, such as spheroids and organoids, allow cells to grow in three-dimensional structures that more closely mimic the in vivo environment. alliedacademies.orgresearchgate.net
Spheroids are clusters of cells that form a spherical shape, creating gradients of nutrients and oxygen similar to those found in tumors. alliedacademies.org
Organoids are miniature, simplified versions of organs grown from stem cells that can replicate specific organ functions. cancer.govalliedacademies.org
These advanced 3D models offer improved predictive accuracy for drug efficacy and toxicity, bridging the gap between traditional in vitro assays and in vivo studies. alliedacademies.orgmdpi.comfrontiersin.org They are increasingly being used in drug discovery to better replicate human physiology and disease states. researchgate.netdrugtargetreview.com
In Vivo Experimental Models
In vivo studies, conducted within a living organism, are a critical step in preclinical research. They provide essential information about a compound's effects on a whole, integrated biological system, which cannot be obtained from in vitro models alone. biobide.comnews-medical.net
Translational Preclinical Models for Biomarker Discovery and Mechanism Confirmation (e.g., Patient-Derived Xenografts, Mouse Clinical Trials)
Translational preclinical models are essential for bridging the gap between initial laboratory discoveries and human clinical trials, offering more accurate predictions of a compound's efficacy and mechanism. crownbio.commdpi.com Among the most powerful of these are Patient-Derived Xenografts (PDX) and Mouse Clinical Trials (MCTs).
Patient-Derived Xenografts are developed by implanting tumor tissue from a human patient directly into an immunodeficient mouse. nih.gov This technique is advantageous because the PDX models often retain the primary architectural and molecular features of the original patient's tumor. nih.govoatext.com This high-fidelity replication allows for the investigation of therapeutic responses in a model that mirrors the human disease, making PDXs a critical platform for identifying predictive biomarkers. oatext.comnih.gov By correlating the in vivo response to a therapeutic agent across a diverse collection of PDX models with their extensive molecular data, researchers can discover genetic or protein expression signatures that predict sensitivity or resistance. oatext.com
Mouse Clinical Trials represent a further evolution of this concept, designed to mimic a human clinical trial in a preclinical setting. crownbio.com An MCT involves treating a large, heterogeneous cohort of PDX models with a drug candidate to assess efficacy, identify mechanisms of resistance, and validate biomarkers across a population. crownbio.com This approach provides crucial insights into how a compound like this compound might perform in a diverse patient population, helping to confirm its mechanism of action by measuring molecular target engagement and downstream effects in various tumor contexts. crownbio.com
While PDX and MCT models are transformative for oncology drug development, published studies specifically detailing the evaluation of this compound using these sophisticated models for biomarker discovery or definitive mechanism confirmation are not available in the reviewed scientific literature.
Design Considerations for Exploratory vs. Confirmatory Preclinical Investigations
Preclinical research can be broadly categorized into two complementary modes: exploratory and confirmatory investigations, each with distinct goals and design principles. nih.govexlibrisgroup.com Acknowledging and separating these two modes is critical for improving the translation of preclinical findings into clinical applications. nih.govrepec.org
Exploratory research is primarily hypothesis-generating. nih.govrepec.org Its main objective is to discover new phenomena and build robust pathophysiological theories. nih.gov These studies are characterized by their flexibility, often examining a wide array of outcomes and employing various molecular and cellular analyses to understand a compound's broad biological effects. nih.gov For a marine natural product like this compound, exploratory work would involve initial cytotoxicity screenings against various cell lines to identify potential anticancer activity and preliminary studies to probe its mechanism of action.
Confirmatory research , in contrast, is hypothesis-testing. nih.govrepec.org It is designed to rigorously test a specific, pre-defined hypothesis with the goal of demonstrating a strong and reproducible treatment effect in relevant animal models. nih.govexlibrisgroup.com These studies demand stringent design elements such as pre-specified primary endpoints, power calculations to determine appropriate sample sizes, randomization, and blinding to minimize bias. nih.gov The aim is to produce highly reliable evidence of a compound's clinical promise before it advances into human trials. repec.org
The table below outlines the key design differences between these two investigative approaches.
While initial studies on this compound's cytotoxicity would fall under an exploratory framework, specific, large-scale confirmatory preclinical trials designed according to these rigorous standards have not been detailed in the available literature.
Modeling Specific Biological Contexts (e.g., aging, genetic diversity)
To enhance the clinical relevance and predictive power of preclinical research, it is increasingly important to model specific biological contexts that reflect the human population, such as aging and genetic diversity. nih.govnih.gov
Modeling Aging: Many diseases, including cancer, are age-related. However, preclinical studies have historically relied on young, healthy animal models. jci.org This presents a significant limitation, as the biological environment of an aged individual is vastly different, which can alter therapeutic responses and toxicities. biorxiv.org There is a growing focus on using aged animal models in preclinical research to better evaluate drugs that will be used in older populations. jci.org These models are critical for assessing how age-related changes in physiology, such as altered immune function or metabolism, impact the efficacy and cytotoxicity of a compound. biorxiv.orgmdpi.com For a cytotoxic agent like this compound, testing in aged models would provide crucial data on its potential effectiveness in the primary demographic for many cancers. usc.galresearchgate.net
Modeling Genetic Diversity: Preclinical studies have traditionally used inbred mouse strains that are genetically identical. pnas.org This homogeneity reduces experimental variability but fails to capture the extensive genetic diversity present in the human population, which is a major factor in how individuals respond to drugs. nih.govpnas.org To address this, genetically diverse mouse populations, such as the Collaborative Cross (CC), have been developed. pnas.org These models better represent human genetic variability and are powerful tools for identifying genetic factors that influence drug efficacy and toxicity. nih.govpnas.org Investigating a compound like this compound in such models could reveal how an individual's genetic background might determine their response to treatment. nih.gov
Despite the clear importance of these advanced modeling approaches, specific preclinical investigations of this compound that incorporate models of aging or genetic diversity are not described in the surveyed scientific literature.
Structural Biology and Molecular Interaction Studies
High-Resolution Structural Determination of Latrunculone A-Target Complexes
Experimental structural biology methods have been pivotal in visualizing the precise binding mode of this compound to its primary cellular target, G-actin.
X-ray crystallography has been the definitive method for determining the high-resolution structure of the this compound-actin complex. researchgate.net This technique involves crystallizing the protein-ligand complex and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional map of electron density, from which the atomic coordinates of the complex can be modeled. researchgate.net
The crystal structure of the this compound-G-actin complex reveals that the toxin binds in a deep cleft on the actin monomer, specifically between subdomains II and IV. researchgate.netnih.gov This binding site is strategically located near the nucleotide-binding cleft but does not directly overlap with the ATP binding site. researchgate.netresearchgate.net The structure shows that this compound acts as a molecular wedge, physically preventing the conformational changes required for an actin monomer to polymerize into a filament. researchgate.netuzh.ch
Key interactions observed in the crystal structure involve a network of hydrogen bonds between the polar groups of this compound and amino acid residues of actin. pnas.org For instance, the thiazolidinone nitrogen of this compound forms a hydrogen bond with the side chain of Aspartic Acid 157 (D157), while the thiazolidinone carbonyl oxygen interacts with Threonine 186 (T186). pnas.org The C17-hydroxyl group is hydrogen-bonded to Arginine 210 (R210), and the C1 carbonyl oxygen interacts with a water molecule that bridges to Glutamic Acid 214 (E214). pnas.org These interactions lock the actin monomer in a conformation that is incompatible with filament assembly. uzh.ch
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 1IJJ | researchgate.net |
| Method | X-RAY DIFFRACTION | researchgate.net |
| Resolution | 2.85 Å | researchgate.net |
| Source Organism | Oryctolagus cuniculus (Rabbit) Skeletal Muscle Actin | researchgate.net |
| R-Value Free | 0.309 | researchgate.net |
| R-Value Work | 0.233 | researchgate.net |
Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large macromolecular assemblies in a near-native, hydrated state. jst.go.jp It has been used extensively to study the architecture of actin filaments and their complexes with various actin-binding proteins, such as myosin, Arp2/3, and cofilin. jst.go.jpscripps.edupnas.org Cryo-EM is particularly valuable for capturing different conformational states of these complexes, providing insights into the dynamic processes of filament assembly, branching, and disassembly. pnas.org For example, cryo-EM has revealed the structural changes in actin filaments upon binding of cofilin, which induces a twist in the filament that promotes severing. jst.go.jp
While cryo-EM has been instrumental in understanding the broader field of actin biology, specific high-resolution cryo-EM structures of the this compound-actin monomer complex are not prominently featured in the searched literature. biorxiv.org The primary application of cryo-EM has been to resolve the structure of the filamentous (F-actin) form and its larger complexes, whereas this compound's mechanism involves sequestering the monomeric (G-actin) form, a structure more commonly resolved by X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. creative-biostructure.com Unlike crystallography, which provides a static picture, NMR can capture the dynamic nature of protein-ligand interactions and characterize conformational changes upon binding. springernature.com
Several NMR-based methods are used to study protein-ligand complexes. researchgate.net For instance, Chemical Shift Perturbation (CSP) mapping, often using 2D ¹H-¹⁵N HSQC spectra, can identify the ligand binding site on a protein by monitoring changes in the chemical shifts of backbone amides upon ligand titration. plos.org Ligand-based NMR techniques, such as Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) spectroscopy, can define the binding epitope of the ligand and determine its bioactive conformation when bound to the protein target. researchgate.netresearchgate.net
Although these NMR techniques are ideally suited for analyzing the conformational dynamics of the this compound-actin interaction in solution, specific studies applying them to this complex were not found in the searched results. However, the principles of NMR spectroscopy have been applied to elucidate the solution conformation of other actin-binding peptides, such as thymosin β4, revealing their conformational preferences in the unbound state. springernature.comresearchgate.net
Computational and Bioinformatic Approaches to Molecular Interactions
Computational methods complement experimental data by providing dynamic insights into molecular interactions and predicting binding affinities.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net This method is frequently employed in structure-based drug design to screen virtual libraries of compounds and to understand the atomic-level details of ligand-protein interactions. rupress.org
Docking studies performed with this compound and the crystal structure of G-actin have successfully predicted the binding pose observed in the X-ray structure. scripps.edu These models confirm that this compound settles into the cleft between subdomains II and IV. The calculations highlight the importance of both hydrophobic interactions involving the macrolide ring and specific hydrogen bonds formed by the thiazolidinone moiety for stable binding. scripps.edu The modeling studies consistently identify key hydrogen bonding interactions with actin residues.
| Latrunculin Moiety | Interacting Actin Residue | Interaction Type | Reference |
|---|---|---|---|
| Thiazolidinone Ring | Asp157 | Hydrogen Bond | scripps.edu |
| Thiazolidinone Ring | Thr186 | Hydrogen Bond | scripps.edu |
| Macrocyclic Ring | Hydrophobic Pockets | Hydrophobic Interaction | scripps.edu |
Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems, offering a detailed view of conformational dynamics that is often inaccessible to experimental methods alone. uzh.ch By simulating the motions of atoms over time, MD can reveal how ligand binding affects the flexibility and large-scale motions of a protein.
MD simulations of the this compound-actin complex have shown that the binding of the toxin significantly reduces the intrinsic flexibility of the actin monomer. uzh.ch Actin polymerization involves a "flattening" conformational change where its two major domains rotate relative to each other. uzh.ch MD simulations demonstrate that this compound, by binding at the interface of these domains, hinders this critical interdomain rotation. uzh.ch This stabilizing effect effectively traps G-actin in a conformation that cannot be incorporated into a growing filament, thus providing a dynamic explanation for its potent inhibitory activity. scripps.edu These simulations have also been used to explore mechanisms of latrunculin resistance, showing that substitutions in key amino acids in certain actin isoforms can lower the binding affinity for the toxin. researchgate.net
In Silico Screening for Identification of Related Binders
In silico or computational screening methodologies are pivotal in modern drug discovery and molecular research for identifying novel compounds that can interact with a specific biological target. nih.govnih.gov These techniques leverage the known three-dimensional structure of a protein-ligand complex to screen vast libraries of small molecules for potential binders. nih.gov In the context of the actin cytoskeleton, structure-based virtual screening has been successfully employed to find inhibitors for actin-regulating proteins, such as Profilin 1 and Fascin. nih.govnih.govnih.gov
For instance, by using the crystal structure of the Profilin 1-actin complex, researchers have identified small molecules that competitively inhibit this interaction, thereby affecting actin polymerization. nih.gov This process often involves creating a pharmacophore model based on the key interacting residues, such as the hydrogen bond between actin's Tyrosine-169 and Profilin 1's Histidine-119. nih.gov Similarly, computational approaches have been used to target the actin-binding sites on Fascin, an actin-bundling protein, to identify potential anti-metastatic drug candidates from databases of existing drugs and natural products. nih.govnih.gov While specific large-scale screening campaigns to find binders related to this compound are not detailed in the provided search results, the established success of these in silico methods suggests they are a viable and powerful strategy for discovering new molecules that could mimic or interfere with this compound's interaction at its specific binding site on G-actin. nih.govmdpi.com
Analysis of Protein-Ligand Binding Affinity and Specificity
The interaction between a protein and a ligand is fundamentally characterized by its binding affinity and specificity. bindingdb.org Binding affinity, often quantified by the dissociation constant (K_d), describes the strength of the binding, where a lower K_d value signifies a stronger interaction. bindingdb.orgbiorxiv.org This affinity is a key determinant of a molecule's biological efficacy. ucl.ac.uk
This compound is well-established as a high-affinity binder of monomeric globular actin (G-actin), which prevents its polymerization into filamentous actin (F-actin). This interaction is also highly specific. The binding of this compound sequesters G-actin monomers, shifting the equilibrium of the actin cytoskeleton towards depolymerization.
The methods for determining protein-ligand binding affinity are diverse and can be broadly categorized into experimental and computational approaches. bindingdb.orgnih.gov
Table 1: Methodologies for Analyzing Protein-Ligand Binding Affinity
| Method Category | Specific Technique | Principle | Typical Output |
| Experimental | Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. bindingdb.org | K_d, Enthalpy (ΔH), Entropy (ΔS) |
| Fluorescence Spectroscopy | Monitors changes in the intrinsic fluorescence of proteins (e.g., from tryptophan residues) upon ligand binding. | K_d, Stoichiometry | |
| Nuclear Magnetic Resonance (NMR) | Detects chemical shift perturbations in the protein's spectrum upon ligand binding to map the interaction site and determine affinity. nih.govarxiv.org | K_d, Binding site location | |
| Computational | Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. nih.gov | Binding energy score, Pose |
| Machine Learning Models | Use algorithms trained on large datasets (e.g., PDBbind) to predict binding affinity from structural features. nih.govmit.edu | Predicted K_d or pK_a | |
| Free Energy Perturbation (FEP) | A simulation method that calculates the free energy difference between two states (e.g., bound vs. unbound) to predict binding affinity. ucl.ac.uk | Relative binding free energy (ΔΔG) |
Computational methods, including machine learning and deep learning frameworks like DeepAtom, are increasingly used to predict protein-ligand binding affinity with high accuracy, complementing experimental data. ucl.ac.ukmit.edu These models can learn from vast databases of known protein-ligand complexes to identify the atomic interaction patterns that govern binding strength. mit.edu For drug discovery, a ligand with a K_d in the low nanomolar range is often considered a strong candidate. biorxiv.org
Integrative Structural Biology for Understanding Interaction Networks
Understanding the full impact of this compound on cellular processes requires looking beyond the binary interaction with G-actin and examining its effect on the entire network of actin-protein interactions. plos.orgthermofisher.com Integrative structural biology is an approach that combines data from multiple experimental and computational techniques to build a comprehensive model of complex biological systems. eucelac-platform.eucas.czfrontiersin.orgnih.gov As biological systems become more complex, data from a single technique is often insufficient to provide a complete understanding. cas.cznih.gov
The actin cytoskeleton is a dynamic network of filaments and a multitude of actin-binding proteins (ABPs) that regulate its architecture and function. nih.govplos.org Computational models, such as Brownian dynamics simulations, are used to study the viscoelastic properties of actin networks and how they are affected by cross-linking proteins and other factors. plos.orgthermofisher.compurdue.edu These models can simulate how forces are generated and transmitted through the cytoskeleton, providing insights into processes like cell migration and division. purdue.eduresearchgate.net
Key structural biology techniques are combined to achieve a holistic view of these interaction networks. eucelac-platform.eu
Table 2: Techniques in Integrative Structural Biology for Actin Networks
| Technique | Type of Information Provided | Contribution to Network Understanding |
| Cryo-Electron Microscopy (Cryo-EM) | Provides high-resolution 3D structures of large and dynamic macromolecular complexes, like F-actin bound to ABPs. nih.goveucelac-platform.eurcsb.orgresearchgate.net | Reveals the precise architecture of actin filaments and how binding proteins (or molecules like this compound) alter their conformation and interactions. rcsb.orgelifesciences.orgnih.gov |
| X-ray Crystallography | Yields atomic-resolution structures of individual proteins or stable protein-ligand complexes. bruker.com | Provides detailed snapshots of the binding interface, such as the this compound-actin complex, which can inform the design of in silico screening. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizes protein structure, dynamics, and interactions in solution or solid state, identifying binding interfaces and conformational changes. nih.govcore.ac.uklibretexts.org | Maps the interaction sites between actin and its binding partners and reveals dynamic changes upon binding, which are crucial for function. arxiv.orgcore.ac.uk |
| Computational Modeling & Simulation | Simulates the dynamic behavior of molecules and networks over time, integrating structural and biochemical data. plos.orgnih.govresearchgate.net | Predicts how local interactions, like this compound binding to G-actin, propagate through the network to produce cell-scale changes in mechanics and organization. thermofisher.compurdue.edu |
| Mass Spectrometry (e.g., XL-MS) | Identifies proteins within a complex and provides distance constraints between interacting residues through cross-linking. nih.gov | Helps piece together the components of the interaction network and validates the interfaces observed in structural models. nih.gov |
By integrating data from these diverse methods, researchers can construct a multi-scale model of the actin cytoskeleton. nih.gov This allows them to understand how a specific perturbation, such as the introduction of this compound, disrupts the intricate network of interactions that governs essential cellular functions like cell shape, rigidity sensing, and migration. ucl.ac.ukplos.orgpurdue.edu
Future Directions and Emerging Research Areas
Advancements in Sustainable Sourcing and Production for Research
Latrunculone A was originally isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica). nih.gov As with many marine natural products, obtaining sufficient quantities for extensive research directly from the natural source is not sustainable and can be unreliable. researchgate.net This has driven significant efforts in chemical synthesis and biosynthetic pathway elucidation to ensure a stable supply for research purposes.
Early efforts focused on the total synthesis of this compound and its analogs. Several successful total syntheses have been reported, providing not only access to the natural product but also to novel analogs for structure-activity relationship studies. organic-chemistry.orgnih.gov These synthetic routes have become increasingly sophisticated, employing methods like alkyne metathesis to efficiently construct the complex macrolide core. organic-chemistry.orgnih.gov Diverted total synthesis approaches have also been instrumental in creating libraries of latrunculin analogs, which have helped to map the structural requirements for actin binding. nih.gov
Beyond chemical synthesis, there is growing interest in the biosynthesis of latrunculones. While the exact biosynthetic pathway in sponges is still under investigation, computational predictions suggest a pathway involving amino acids like L-Proline, L-Lysine, L-Arginine, L-Alanine, and L-Aspartic acid. knapsackfamily.com Understanding the genetic basis for latrunculone production in the source organism or its potential microbial symbionts could open the door to heterologous expression and fermentation-based production methods. This approach offers a potentially more sustainable and scalable alternative to chemical synthesis for producing research quantities of the compound.
While aquaculture of the source sponge, Latrunculia magnifica, could be a theoretical option, it is generally a challenging and slow process for most sponge species. A more viable long-term strategy may lie in cell culture technologies. uomustansiriyah.edu.iqnih.gov If the cells responsible for producing this compound, whether from the sponge itself or a symbiotic microorganism, could be cultured in vitro, it would provide a controlled and renewable source. uomustansiriyah.edu.iqnih.govmlsu.ac.in The development of advanced cell culture techniques, including 3D cultures and specialized bioreactors, may one day make this a reality for this compound and other valuable marine-derived compounds. uomustansiriyah.edu.iqnih.govresearchgate.net
Exploration of Untapped Biological Activities and Mechanisms
While this compound is renowned for its potent actin-depolymerizing activity, ongoing research seeks to uncover novel biological effects and delve deeper into its molecular mechanisms. nih.gov Recent studies have begun to explore its impact on cellular processes beyond direct actin cytoskeletal disruption, revealing a more complex pharmacological profile.
One emerging area of interest is the potential link between this compound and autophagy, the cellular process of degrading and recycling damaged organelles and proteins. nih.govmdpi.com Autophagy is a critical process for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. nih.gov While direct studies on this compound and autophagy are still nascent, the disruption of the actin cytoskeleton is known to influence autophagic pathways. Further investigation is warranted to determine if this compound directly modulates key autophagy-related proteins, such as Beclin 1 or members of the ATG family, or if its effects are secondary to cytoskeletal collapse. mdpi.comnih.gov
Additionally, research has identified previously unreported bioactivities for latrunculin family members. For instance, studies have shown that certain latrunculins exhibit activity against the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. researchgate.netnih.gov Intriguingly, some of these analogs inhibit the parasite without disrupting microfilament assembly, suggesting a novel mechanism of action independent of actin binding. researchgate.netnih.gov This discovery opens up the possibility that this compound or its derivatives may possess therapeutic potential against parasitic diseases through untapped mechanisms.
The exploration of these novel activities and mechanisms is crucial for expanding the utility of this compound as a chemical probe and potentially as a lead compound for drug development. nih.govnih.govelifesciences.org Future studies will likely employ a combination of biochemical assays, advanced microscopy, and genetic approaches to elucidate these new functions.
Integration with Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the cellular response to this compound, researchers are increasingly turning to systems biology approaches. plos.orgnih.gov This involves integrating data from various "omics" platforms—such as genomics, proteomics, and metabolomics—to construct a holistic view of the compound's effects on complex biological networks. plos.orgnih.gov
By treating cells with this compound and subsequently analyzing changes in the proteome, for example, scientists can identify not only direct targets but also downstream signaling pathways that are affected. This approach can reveal unexpected connections between the actin cytoskeleton and other cellular processes. plos.org Similarly, transcriptomic analysis can uncover changes in gene expression that are induced by the compound, providing insights into the cell's adaptive responses to cytoskeletal stress.
The goal of integrating multi-omics data is to move beyond a linear understanding of this compound's mechanism and to appreciate its impact on the entire cellular system. youtube.com This can lead to the identification of novel biomarkers of drug response and a more nuanced understanding of how cytoskeletal integrity influences diverse cellular functions. nih.gov As computational tools for analyzing large datasets become more sophisticated, the application of systems biology to the study of this compound is expected to yield significant new discoveries.
Development of Novel Bioconjugates and Delivery Systems for Research Applications
To enhance the utility of this compound as a research tool, scientists are developing novel bioconjugates and delivery systems. These modifications allow for more precise tracking of the molecule within cells and can facilitate its application in a wider range of experimental contexts.
One key area of development is the creation of fluorescently-labeled this compound analogs. nih.gov By attaching a fluorescent tag to the molecule, researchers can directly visualize its localization and dynamics in living cells using advanced microscopy techniques. This provides a powerful method for studying the interaction of this compound with the actin cytoskeleton in real-time.
In addition to fluorescent tags, other bioconjugation strategies are being explored. For example, attaching biotin (B1667282) to this compound would allow for its use in affinity purification experiments to identify its binding partners within the cell. The development of photo-activatable or "caged" versions of this compound could provide researchers with precise spatiotemporal control over its activity, allowing them to disrupt the actin cytoskeleton in specific subcellular regions at defined times.
Furthermore, the development of novel delivery systems could improve the experimental utility of this compound. This might include encapsulation in nanoparticles or liposomes to enhance its stability and facilitate its entry into specific cell types. Such delivery systems could be particularly useful for in vivo studies or for applications in complex tissue models.
Contribution to Fundamental Understanding of Cytoskeletal Dynamics and Cellular Processes
This compound has been an indispensable tool in cell biology for decades, and its contributions to our fundamental understanding of the cytoskeleton and other cellular processes are profound. bitesizebio.comcolumbia.eduindependent.com By providing a means to rapidly and reversibly disrupt the actin cytoskeleton, this compound has allowed researchers to dissect the role of actin in a vast array of cellular events. nih.gov
The use of this compound has been instrumental in elucidating the mechanics of cell motility, division, and morphogenesis. plos.orgfrontiersin.org By observing the consequences of actin depolymerization, scientists have been able to map the intricate interplay between actin filaments, molecular motors, and signaling proteins that drive these complex processes. plos.orgnih.gov Studies using this compound have also shed light on the role of the actin cytoskeleton in intracellular transport, neuronal development, and the establishment of cell polarity. nih.govdovepress.com
Moreover, the impact of this compound extends beyond the cytoskeleton. Research using this compound has helped to uncover the intricate connections between the actin network and other cellular systems, including cell adhesion, endocytosis, and signal transduction. The study of how cells respond to the profound disruption caused by this compound has provided valuable insights into cellular homeostasis and stress response pathways. nih.gov In essence, this compound has served as a powerful chemical probe that has helped to shape our modern understanding of the dynamic and integrated nature of the living cell. nih.gov
Q & A
Q. What experimental methodologies are recommended to validate Latrunculone A’s actin polymerization inhibition mechanism?
To confirm its mechanism, combine in vitro actin polymerization assays (e.g., pyrene-actin fluorescence assays) with live-cell imaging using fluorescently tagged actin (e.g., LifeAct-GFP). Dose-response curves should be generated to quantify IC₅₀ values, while controls include untreated cells and competitive inhibitors like cytochalasin D . For reproducibility, standardize cell lines (e.g., HeLa or NIH/3T3) and buffer conditions across replicates .
Q. How can researchers isolate this compound from marine sponges, and what analytical techniques ensure purity?
Isolation typically involves solvent extraction (methanol/dichloromethane) followed by chromatographic purification (HPLC or flash chromatography). Purity is validated via NMR (¹H/¹³C spectra) and mass spectrometry (HRMS). Thin-layer chromatography (TLC) with UV/iodine staining provides preliminary purity checks .
Q. What cell-based assays are optimal for assessing this compound’s cytotoxicity and specificity?
Use MTT or resazurin assays to quantify cytotoxicity across cell lines. To confirm actin-specific effects, compare results with actin-overexpression models or rescue experiments using jasplakinolide (actin stabilizer). Include time-lapse microscopy to monitor morphological changes (e.g., membrane blebbing) .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in this compound’s concentration-dependent effects across cell types?
Apply a meta-analytic framework to quantify heterogeneity (e.g., I² statistic) and identify moderators like cell lineage or actin isoform expression . Use stratified experimental designs with isogenic cell lines varying in actin-regulatory proteins (e.g., cofilin knockout models) to isolate confounding variables .
Q. What computational strategies predict this compound’s binding dynamics with actin monomers, and how do they align with empirical data?
Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to model binding to actin’s hydrophobic cleft. Validate predictions using surface plasmon resonance (SPR) for binding kinetics and cryo-EM for structural resolution. Discrepancies between in silico and empirical data may arise from solvent effects or post-translational modifications in native actin .
Q. How can researchers optimize protocols for studying this compound’s long-term effects on cytoskeletal remodeling in 3D cell cultures?
Use bioengineered matrices (e.g., Matrigel or collagen scaffolds) to mimic in vivo conditions. Incorporate FRET-based biosensors for real-time actin dynamics and single-cell RNA sequencing to track downstream gene expression. Control for batch variability by normalizing to housekeeping genes (e.g., GAPDH) and including matrix-only controls .
Q. What statistical approaches are critical for analyzing time-series data in this compound-induced cytoskeletal disruption studies?
Apply mixed-effects models to account for intra-experiment variability (e.g., cell motility fluctuations). Use wavelet analysis for non-stationary time-series data or ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) to contextualize biological significance .
Methodological Considerations
- Framing Research Questions : Use the PICOT framework (Population: cell/organism model; Intervention: this compound dosage; Comparison: untreated/competitor-treated groups; Outcome: actin polymerization rate; Time: acute vs. chronic exposure) to structure hypotheses .
- Data Interpretation : Address heterogeneity in meta-analyses by calculating I² values; >50% indicates substantial variability requiring subgroup analysis .
- Ethical Design : Pre-register protocols (e.g., on Open Science Framework) to mitigate bias in in vivo studies involving animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
